molecular formula C6H3Cl2FO B1321802 2,3-Dichloro-5-fluorophenol CAS No. 1804515-85-2

2,3-Dichloro-5-fluorophenol

Cat. No. B1321802
CAS RN: 1804515-85-2
M. Wt: 180.99 g/mol
InChI Key: VKORBYSIMQWPHG-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorophenol is a halogenated phenol compound that has been studied for its potential applications and properties. The compound's molecular structure includes chlorine and fluorine atoms substituted on the phenolic ring, which significantly influences its chemical behavior and reactivity. The presence of these halogens is known to affect the molecule's electronic properties and has implications for its use in various chemical reactions and as a potential antibacterial agent .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2,3-Dichloro-5-fluorophenol, they do discuss related compounds and methodologies that could be relevant. For instance, the synthesis of highly fluorinated dithieno[3,2-b:2',3'-d]phospholes with stabilized LUMO levels involves cross-coupling reactions with fluorinated phenyl groups . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2,3-Dichloro-5-fluorophenol, utilizing halogenated reagents and cross-coupling chemistry.

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-fluorophenol has been optimized and investigated using a combination of experimental and theoretical techniques, including NMR, FT-IR, Raman spectroscopy, and DFT calculations . The vibrational spectral determinations provide insights into the molecule's stability and reactivity. The molecular docking studies with proteins further support the compound's potential biological activity .

Chemical Reactions Analysis

The chemical reactivity of 2,3-Dichloro-5-fluorophenol is indicated by its global chemical descriptors, which suggest significant molecular stability and reactivity . The compound's antibacterial activity against various bacterial strains has been demonstrated, and its interaction with proteins through molecular docking studies suggests that it could be a strong DHODH inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichloro-5-fluorophenol are closely related to its molecular structure. The compound's non-linear optical (NLO) properties have been investigated, revealing a significant second-order non-linear parameter of first hyperpolarizability, which is indicative of its potential application in NLO materials . Additionally, hydrogen bond and thermodynamic parameters have been determined, providing further details on the compound's behavior under various temperature conditions .

Scientific Research Applications

Anaerobic Transformation Studies

  • Anaerobic Transformation of Phenol to Benzoate: Investigated the transformation of phenol analogues, including fluorophenols, to benzoate by an anaerobic, phenol-degrading consortium. Fluorophenols like 2-fluorophenol were transformed, indicating a mechanism where the carboxyl group is introduced para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).

Structural Analysis

  • Structural Analysis at Different Conditions: Explored the crystallization and polymorphism of various fluorophenols, including 2-fluorophenol, under different conditions. The study provided insights into the unique hydrogen-bonding behavior and structural variations (Oswald, Allan, Motherwell, & Parsons, 2005).

Microbial Degradation

  • Rhodococcus Strain Degradation: Isolated and characterized a Rhodococcus strain capable of degrading 2-fluorophenol and other organofluorine compounds. This research contributes to understanding the microbial metabolism of fluorinated compounds (Duque et al., 2012).

Oxidative Dehalogenation

  • Oxidative Dehalogenation by Rhodococcus opacus: Investigated the regiospecificity of hydroxylation of C2-halogenated phenols, including 2-fluorophenol, by Rhodococcus opacus. This study sheds light on the microbial enzymatic processes involved in defluorination and dechlorination of halogenated phenols (Bondar et al., 1999).

Impurity Detection in Pharmaceuticals

  • Regioisomer Impurity Detection in Pharmaceuticals: Developed a method for detecting and quantifying regioisomer impurities in pharmaceutical raw materials, specifically targeting compounds like 3-chloro-5-fluorophenol. This research is crucial for quality control in pharmaceutical manufacturing (Denton, Chen, & Loughlin, 2017).

Enzymatic Oxidation

  • Tyrosinase-catalyzed Oxidation of Fluorophenols: Studied the enzymatic oxidation of fluorophenols, including 2-fluorophenol, by tyrosinase. This research enhances understanding of the biochemical interactions and potential applications of fluorophenols in enzymatic processes (Battaini et al., 2002).

Safety and Hazards

While specific safety and hazard information for 2,3-Dichloro-5-fluorophenol was not found, it is generally recommended to handle chemical compounds with care, using protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2,3-dichloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKORBYSIMQWPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-fluorophenol

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